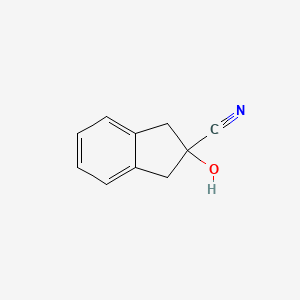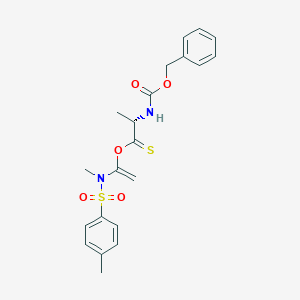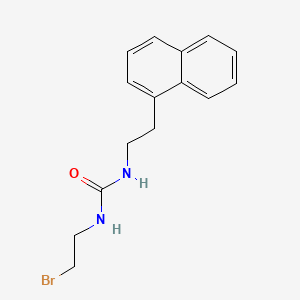
Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- is a complex organic compound that features a urea backbone substituted with a 2-bromoethyl group and a 2-(1-naphthyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- typically involves the reaction of 1-(2-bromoethyl)naphthalene with an appropriate urea derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the naphthyl and ethyl groups.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium thiocyanate, and amines.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Substitution Products: Various substituted urea derivatives.
Oxidation Products: Naphthoquinones and related compounds.
Reduction Products: Reduced naphthyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to undergo substitution reactions makes it a valuable tool for labeling and tracking biomolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The naphthyl group is known for its bioactivity, and modifications of this compound could lead to new drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- involves its interaction with molecular targets through its reactive bromine and naphthyl groups. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that can alter their activity. The naphthyl group can engage in π-π interactions and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Bromoethyl)naphthalene
- 2-Bromoethyl N-(1-naphthyl)carbamate
- Naphthylurea derivatives
Uniqueness
Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- stands out due to the combination of its urea backbone with both a 2-bromoethyl and a 2-(1-naphthyl)ethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
102434-32-2 |
|---|---|
Formule moléculaire |
C15H17BrN2O |
Poids moléculaire |
321.21 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-3-(2-naphthalen-1-ylethyl)urea |
InChI |
InChI=1S/C15H17BrN2O/c16-9-11-18-15(19)17-10-8-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,8-11H2,(H2,17,18,19) |
Clé InChI |
MCBJTMUMVUJPLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)NCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



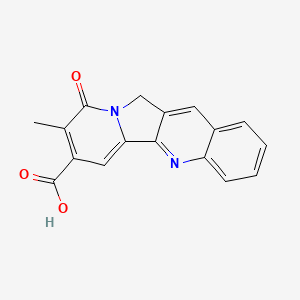
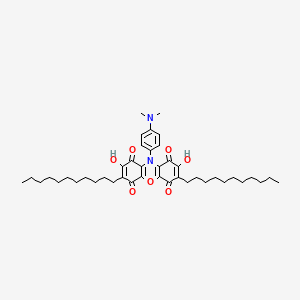
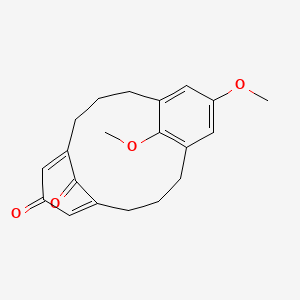
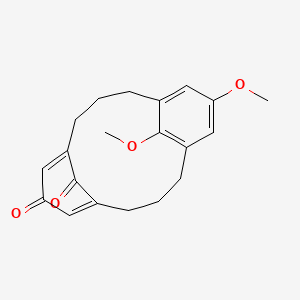
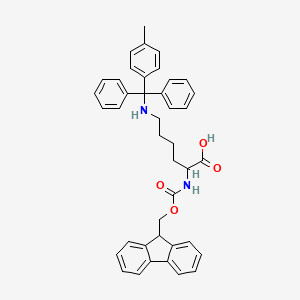


![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium](/img/structure/B12813690.png)
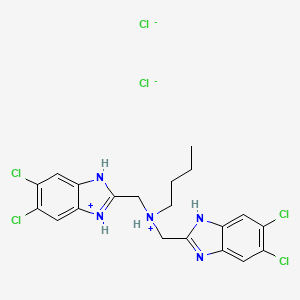
![N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B12813714.png)
